Basic blue 26

Description

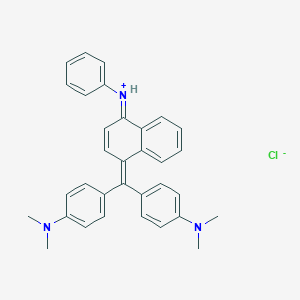

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-phenylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31N3.ClH/c1-35(2)27-18-14-24(15-19-27)33(25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26;/h5-23H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWJPGAKXJBKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0038889 | |

| Record name | Basic Blue 26 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2580-56-5 | |

| Record name | Victoria Blue B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2580-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Blue 26 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Victoria blue B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl][4-(phenylamino)-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Basic Blue 26 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[[4-anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC BLUE 26 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1V8UTB56C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Basic Blue 26 (Victoria Blue B)

CAS Number: 2580-56-5

This technical guide provides a comprehensive overview of Basic Blue 26, a synthetic cationic dye also known as Victoria Blue B.[1][2][3][4][5] It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a triarylmethane dye characterized by its vibrant blue color.[1][3] It is commercially available as a blue or dark brown powder.[6][7][8] The tables below summarize its key chemical and physical properties.

| Identifier | Value |

| CAS Number | 2580-56-5 |

| Synonyms | Victoria Blue B, C.I. 44045, Basic Blue B, Calcozine Blue B[2][4][9] |

| Molecular Formula | C33H32ClN3[3][4] |

| Molecular Weight | 506.09 g/mol [4] |

| Appearance | Blue or dark brown powder[6][7][8] |

| Melting Point | 206 °C (decomposes)[5][7] |

| Solubility | Soluble in hot water and ethanol.[3][7] Slightly soluble in DMSO and methanol (B129727).[8] |

| Spectroscopic Data | Value |

| Absorption Maxima (λmax) | 599 nm, 617 nm, 619.2 nm, 567 nm[10] |

| NMR Spectra | 13C NMR spectral data is available for this compound.[11] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. Two primary manufacturing routes are described below:

-

Condensation of a dichlorinated intermediate with Naphthalen-1-amine: This method involves the reaction of 4-(Dichloro(4-(diethylamino)phenyl)methyl)-N,N-diethylbenzenamine with Naphthalen-1-amine.[3][12]

-

Condensation of a methanol derivative with Naphthalen-1-amine followed by oxidation: This process starts with the condensation of Bis(4-(dimethylamino)phenyl)methanol with Naphthalen-1-amine. The resulting product is then subjected to nitration and subsequent oxidation to yield the final dye.[3][7][12]

A logical workflow for the synthesis of this compound is illustrated in the following diagram.

Caption: Synthesis pathways for this compound.

Applications

This compound has a wide range of applications in both industrial and scientific fields.

Industrial Applications:

-

Textile Dyeing: It is used for dyeing silk, wool, and cotton (with a tannin mordant).[3][13]

-

Coloring Agent: It is employed in the coloring of paper, bamboo, wood, leather, and in the manufacturing of inks.[1][13]

-

Pigment and Solvent Dye Production: It serves as a precursor in the manufacturing of certain organic pigments and solvent dyes.[3][13]

Scientific Applications:

-

Biological Stain: this compound is utilized as a biological stain for detecting DNA and proteins.[1] It functions as a nuclear stain in cytology and histochemistry.[7][13][14]

-

Phospholipid Detection: It can be used for the quantitative determination of phospholipids.[7][13][14]

-

Histological Applications: In histology, it is used to stain elastic fibers and copper-associated proteins.[6]

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below.

Alcoholic Victoria Blue Staining for Histology

This protocol is adapted for staining elastic fibers and copper-associated proteins in paraffin-embedded tissue sections.

Reagents:

-

Potassium Permanganate (1% aqueous)

-

Sulfuric Acid (1% aqueous)

-

Sodium Bisulfite (1% aqueous)

-

70% Ethyl Alcohol

-

Victoria Blue Stain, Alcoholic

-

Nuclear Fast Red (Kernechtrot)

-

95% and 100% Ethyl Alcohol

-

Xylene or a xylene substitute

Procedure:

-

Deparaffinization and Hydration:

-

Deparaffinize tissue sections in three changes of xylene for 3 minutes each.

-

Hydrate through two changes each of 100% and 95% ethyl alcohol (10 dips each).

-

Wash thoroughly with distilled water.

-

-

Oxidation and Bleaching:

-

Prepare a working solution of Potassium Permanganate-Sulfuric Acid by mixing equal parts of the 1% solutions.

-

Immerse slides in the fresh working solution for 5 minutes.

-

Treat with 1% Sodium Bisulfite for 2 minutes, or until the sections are colorless.

-

Wash the slides well in running tap water.

-

-

Staining:

-

Rinse in 70% ethyl alcohol for 2 minutes.

-

Stain in Alcoholic Victoria Blue Stain for a minimum of 4 hours. For optimal results, overnight staining at room temperature is recommended.

-

-

Differentiation and Counterstaining:

-

Differentiate in 70% ethyl alcohol for 1-3 minutes, or until the background is completely decolorized.

-

Wash slides thoroughly in running tap water.

-

Counterstain with Nuclear Fast Red for 5 minutes.

-

Wash in running tap water for 5 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate in two changes each of 95% and 100% ethyl alcohol.

-

Clear in three changes of xylene (10 dips each).

-

Coverslip with a compatible mounting medium.

-

Expected Results:

-

Elastic fibers and Copper-associated protein: Blue

-

Nuclei and cytoplasm: Red

Cytoplasmic Membrane Staining

This protocol is designed for staining the cytoplasmic membrane of bacteria, such as B. cereus.

Reagents:

-

Potassium Nitrate (B79036) solution

-

Bouin's Fixative

-

Victoria Blue stain

Procedure:

-

Prepare a heat-fixed smear of the bacteria on a clean glass slide.

-

Immerse the slide in potassium nitrate solution for 15 minutes.

-

Cover the smear with Bouin's Fixative for 15 minutes.

-

Gently wash the smear under running water.

-

Cover the smear with Victoria Blue stain for 3-5 minutes.

-

Gently wash the smear under running water and allow it to air dry.

-

Observe under an oil immersion objective lens.

The following diagram illustrates the general workflow for histological staining with this compound.

Caption: General workflow for histological staining.

Signaling Pathways

Currently, there is no scientific literature available that describes the direct involvement or modulation of specific signaling pathways by this compound. Its primary scientific application is as a histological and cytological stain, where it binds to nucleic acids and other negatively charged macromolecules.[1][7]

Toxicology and Safety

This compound is associated with several health hazards. It is harmful if swallowed and can cause serious eye damage.[15][16] It may also cause skin and respiratory irritation.[15] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be used when handling this compound.[15]

| Hazard | Description |

| Acute Oral Toxicity | Harmful if swallowed.[15] |

| Eye Irritation | Causes serious eye damage.[16] |

| Skin Irritation | May cause skin irritation in sensitive individuals.[15] |

| Respiratory Irritation | May cause irritation to the respiratory tract.[15] |

Incompatible Materials: Strong oxidizing agents.[16]

Hazardous Decomposition Products: Formation of toxic gases is possible during heating or in case of fire.[16]

This technical guide provides a solid foundation for researchers and professionals working with this compound. For further information, it is recommended to consult the specific safety data sheets (SDS) provided by the supplier.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Manufacturers in India | C.I. 44045 [colorantsgroup.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | CAS#:2580-56-5 | Chemsrc [chemsrc.com]

- 6. newcomersupply.com [newcomersupply.com]

- 7. This compound CAS#: 2580-56-5 [m.chemicalbook.com]

- 8. This compound CAS#: 2580-56-5 [amp.chemicalbook.com]

- 9. Victoria Blue B | C33H32ClN3 | CID 17407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. stainsfile.com [stainsfile.com]

- 11. This compound(2580-56-5) 13C NMR [m.chemicalbook.com]

- 12. This compound | 2580-56-5 | Benchchem [benchchem.com]

- 13. biognost.com [biognost.com]

- 14. Victoria Blue B, C.I. 44045 - Biognost [biognost.com]

- 15. cncolorchem.com [cncolorchem.com]

- 16. hpc-standards.com [hpc-standards.com]

A Technical Guide to Basic Blue 26 and its Synonyms for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Basic Blue 26, a synthetic cationic dye belonging to the triarylmethane class, widely known by its synonym Victoria Blue B. This document consolidates critical data, experimental protocols, and technical information relevant to its application in research and development.

Chemical Identity and Synonyms

This compound is a versatile dye with a rich history of use in various scientific and industrial applications. It is crucial for researchers to be familiar with its various synonyms and chemical identifiers to navigate the extensive body of literature associated with this compound. Victoria Blue B is the most common synonym, but numerous other trade names and identifiers are also used.

Table 1: Synonyms and Trade Names for this compound

| Synonym/Trade Name | Reference |

| Victoria Blue B | [1][2] |

| Calcozine Blue B | [3] |

| Tertrophene Blue | [3] |

| Basic Blue B | [4] |

| Brilliant Blue 3RF | [2] |

| C.I. 44045 | [5] |

| Aizen Victoria Blue B Base | [6] |

| ABCOL Victoria Blue BX Crystals | [6] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 2580-56-5 | [1][2] |

| Molecular Formula | C33H32ClN3 | [3][4] |

| Molecular Weight | 506.09 g/mol | [4] |

| Colour Index (C.I.) Number | 44045 | [5] |

| EC Number | 219-943-6 | [7] |

| PubChem CID | 17407 | [8] |

Physicochemical Properties

The utility of this compound in various applications is dictated by its physicochemical properties. As a cationic dye, its electrostatic attraction to negatively charged molecules is a key feature of its mechanism of action in biological staining.

Table 3: Physicochemical Data for this compound

| Property | Value | Reference |

| Appearance | Bright blue to deep purple powder | [2][5] |

| Melting Point | 206 °C (decomposes) | [9] |

| Absorption Maximum (λmax) | 593 nm | [10] |

| Solubility | Soluble in hot water and ethanol (B145695) | [5] |

Mechanism of Action in Biological Staining

The primary mechanism by which this compound (Victoria Blue B) functions as a biological stain is through electrostatic interactions.[11] As a cationic dye, it carries a net positive charge in solution. This positive charge facilitates its binding to negatively charged biomolecules within cells and tissues.

Key interactions include:

-

Nucleic Acids: The phosphate (B84403) backbone of DNA and RNA is negatively charged, providing a strong binding site for the cationic dye. This interaction is central to its use as a nuclear stain.[12]

-

Proteins: Many proteins possess a net negative charge at physiological pH due to the presence of acidic amino acid residues (e.g., aspartic acid, glutamic acid). This compound can bind to these proteins, enabling their visualization.[13]

-

Phospholipids (B1166683): The phosphate head groups of phospholipids are anionic, allowing for the binding of this compound. This property is exploited in assays for the quantitative determination of phospholipids.[14]

Experimental Protocols

This section provides detailed methodologies for key applications of this compound in a research setting.

Staining of Elastic Fibers in Tissue Sections

This protocol is adapted from established histological methods for the visualization of elastic fibers.[15][16]

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections (4-5 μm)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Potassium permanganate (B83412) solution (1% aqueous)

-

Sulfuric acid (1% aqueous)

-

Sodium bisulfite solution (1% aqueous)

-

Victoria Blue B staining solution (alcoholic)

-

Nuclear Fast Red (Kernechtrot) solution

-

Mounting medium

Procedure:

-

Deparaffinization and Hydration:

-

Immerse slides in three changes of xylene for 3 minutes each.

-

Hydrate through two changes each of 100% and 95% ethanol (10 dips each).

-

Rinse well with distilled water.

-

-

Oxidation:

-

Prepare a fresh working solution of Potassium Permanganate-Sulfuric Acid (10 ml 1% Potassium Permanganate, 10 ml 1% Sulfuric Acid, 40 ml distilled water).

-

Immerse slides in the working solution for 5 minutes.

-

-

Bleaching:

-

Treat slides with 1% Sodium Bisulfite solution for 2 minutes, or until sections are colorless.

-

Wash slides well in running tap water.

-

-

Staining:

-

Rinse slides in 70% ethanol for 2 minutes.

-

Stain in Victoria Blue B solution for a minimum of 4 hours (overnight staining at room temperature is recommended for optimal results).

-

-

Differentiation:

-

Differentiate in 70% ethanol for 1-3 minutes, or until the background is decolorized.

-

-

Counterstaining:

-

Wash slides well in running tap water.

-

Counterstain with Nuclear Fast Red solution for 5 minutes.

-

Wash in running tap water for 5 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate through two changes each of 95% and 100% ethanol.

-

Clear in three changes of xylene (10 dips each).

-

Coverslip with a compatible mounting medium.

-

Expected Results:

-

Elastic fibers: Blue to blue-black

-

Nuclei and cytoplasm: Red

References

- 1. pscientifics.com [pscientifics.com]

- 2. Quantitative determination of phospholipids using the dyes Victoria blue R and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Victoria blue B--a nuclear stain for cytology. A cytophotometric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 2580-56-5 | Benchchem [benchchem.com]

- 5. biognost.com [biognost.com]

- 6. chemiis.com [chemiis.com]

- 7. [Victoria blue: staining properties in orthology and pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. electrochemsci.org [electrochemsci.org]

- 9. researchgate.net [researchgate.net]

- 10. 维多利亚蓝B suitable for microscopy | Sigma-Aldrich [sigmaaldrich.com]

- 11. google.com [google.com]

- 12. researchgate.net [researchgate.net]

- 13. mpbio.com [mpbio.com]

- 14. The photodynamic effect of Victoria blue BO on peripheral blood mononuclear and leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Cellular and Molecular Actions of Methylene Blue in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Basic Blue 26 (Victoria Blue B) for Researchers and Scientists

Introduction: Basic Blue 26, also known by its Colour Index name C.I. 44045 and as Victoria Blue B, is a synthetic cationic dye belonging to the triarylmethane class.[1] Primarily utilized as a biological stain in histology and cytology, its vibrant blue color allows for the visualization of specific cellular components.[2] This guide provides a comprehensive overview of the molecular characteristics, applications, and experimental protocols for this compound, with a focus on its relevance to researchers and professionals in the life sciences.

Core Molecular and Chemical Properties

This compound is characterized by its specific molecular formula and weight, which are fundamental to its properties and applications.

| Property | Value | References |

| Molecular Formula | C₃₃H₃₂ClN₃ | [3][4] |

| Molecular Weight | 506.08 g/mol | [4] |

| CAS Number | 2580-56-5 | [4] |

| Colour Index | 44045 |

Mechanism of Action and Applications in Biological Staining

The primary application of this compound in a research context is as a histological and cytological stain.[5][6] Its mechanism of action is rooted in its cationic nature, which facilitates the binding to negatively charged biomolecules within cells.[1]

Interaction with Cellular Components: this compound readily binds to nucleic acids (DNA and RNA) and acidic proteins, making it an effective nuclear and cytoplasmic stain.[1][7] The electrostatic attraction between the positively charged dye molecules and the negatively charged phosphate (B84403) backbone of nucleic acids results in distinct blue staining of the cell nucleus.[7] This property is leveraged in various staining techniques to highlight cellular morphology and identify specific tissue components.

Victoria Blue Staining for Elastic Fibers: A prominent application of this compound is in the "Victoria Blue" staining method for the visualization of elastic fibers in tissue sections.[8][9] While the precise chemical mechanism is not fully elucidated, it is hypothesized that a hydrogen bond forms between the phenolic group of resorcinol (B1680541) (a component of the staining solution) and specific sites on the elastic fibers, leading to a distinct blue-black coloration.[8] This technique is invaluable in pathology for studying connective tissues and diagnosing conditions involving fibrosis.[10]

Experimental Protocols

Victoria Blue Staining for Elastic Fibers

This protocol is adapted from standard histological procedures for identifying elastic fibers.

Materials:

-

Potassium permanganate (B83412) solution

-

Oxalic acid solution

-

Elastin stain (containing Victoria Blue B and resorcinol)

-

Van Gieson stain (for counterstaining)

-

Distilled water

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinization and Hydration: Deparaffinize tissue sections in xylene and hydrate (B1144303) through graded alcohols to distilled water.[10]

-

Oxidation: Place slides in potassium permanganate solution for 5 minutes.[9]

-

Rinsing: Rinse with distilled water.[9]

-

Bleaching: Treat with oxalic acid solution for 2-3 minutes, or until sections are colorless.[9]

-

Rinsing: Rinse thoroughly with distilled water.[9]

-

Staining: Stain in Victoria Blue B solution for 8-24 hours.[8][9]

-

Differentiation: Differentiate in 95% ethanol until the background is decolorized.[9]

-

Rinsing: Wash well in running tap water.

-

Counterstaining: Counterstain with Van Gieson's stain for 1 minute.[9]

-

Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a compatible mounting medium.[10]

Expected Results:

-

Elastic fibers: Blue to black[8]

-

Collagen: Red

-

Other tissue elements: Yellow

Nuclear Staining in Cytology

This compound can be used for demonstrating nuclear morphology in cytological preparations.

Materials:

-

This compound (Victoria Blue B) solution (e.g., dissolved in methanol)[7]

-

Distilled water

-

Mounting medium

Procedure:

-

Fixation: Fix cytological smears according to standard laboratory protocols.

-

Staining: Immerse slides in a methanol solution of Victoria Blue B. Staining time can be varied, as it is not highly critical for staining quality.[7]

-

Rinsing: Rinse briefly in methanol to remove excess stain.

-

Dehydration and Mounting: Dehydrate and mount as required.

Expected Results:

-

Cell nuclei: Blue[7]

Diagrams and Workflows

Logical Flow of Victoria Blue Staining

Caption: Workflow for Victoria Blue Staining of Elastic Fibers.

Interaction Mechanism of this compound

Caption: Electrostatic interaction of this compound with biomolecules.

Toxicological and Safety Information

It is important to handle this compound with appropriate safety precautions.

| Hazard | Description | References |

| Ingestion | Harmful if swallowed. May cause gastrointestinal irritation. | [11] |

| Inhalation | May cause irritation to the respiratory tract. | [11] |

| Skin Contact | May cause skin irritation in sensitive individuals. | [11] |

| Eye Contact | Dust may cause irritation and inflammation. | [11] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [12] |

| Genotoxicity | Some reports suggest that Victoria Pure Blue (a related dye) is considered genotoxic. | [13] |

Relevance to Drug Development

Currently, there is a notable lack of published research on the direct application of this compound in drug development, such as in signaling pathway analysis, as a therapeutic agent, or in drug delivery systems. Its primary role remains as a well-established histological stain.

Future research could potentially explore the fluorescent properties of this compound for quantitative cellular imaging or as a probe, but this would require significant investigation into its photophysical properties and cytotoxic effects.

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted in accordance with established safety protocols and institutional guidelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 2580-56-5 [chemicalbook.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Victoria Blue B, C.I. 44045 - Biognost [biognost.com]

- 6. mpbio.com [mpbio.com]

- 7. Victoria blue B--a nuclear stain for cytology. A cytophotometric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pscientifics.com [pscientifics.com]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 10. youtube.com [youtube.com]

- 11. cncolorchem.com [cncolorchem.com]

- 12. hpc-standards.com [hpc-standards.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. biolight.shop [biolight.shop]

- 16. Methylene blue - Wikipedia [en.wikipedia.org]

- 17. Photodynamic Effect of Methylene Blue and Low Level Laser Radiation in Head and Neck Squamous Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparative Study Regarding the Properties of Methylene Blue and Proflavine and Their Optimal Concentrations for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Basic Blue 26 in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Basic Blue 26 (also known as Victoria Blue B, C.I. 44045) in water and various organic solvents. This document is intended for use by researchers, scientists, and professionals in drug development and other related fields who require detailed information on the physicochemical properties of this compound.

Introduction to this compound

This compound is a synthetic cationic dye belonging to the triarylmethane class.[1] It appears as a deep purple or celadon powder and is utilized in a variety of applications, including as a biological stain for nucleic acids and phospholipids, and in the textile, paper, and ink industries.[2][3] Understanding its solubility is critical for its application in these diverse fields, particularly in the formulation of staining solutions and inks, and for assessing its environmental fate and biocompatibility.

Quantitative Solubility Data

The solubility of this compound is influenced by the solvent and the specific form of the dye. The commercially available form is typically a chloride salt, which exhibits greater solubility in polar solvents. A distinct "base" or "solvent" form (Solvent Blue 4) is soluble in non-polar organic solvents but not in water. This guide focuses on the water-soluble, salt form of this compound.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Observations |

| Water | H₂O | 6.65 g/L | 20 | Forms a blue solution.[4] Soluble in both hot and cold water.[2][3][5] |

| Acetic Acid | CH₃COOH | 50 g/L | Not Specified | Soluble. |

| Ethanol | C₂H₅OH | Soluble | Not Specified | Forms a blue solution.[2][3][5] |

| Methanol | CH₃OH | Slightly Soluble | Not Specified | Data from chemical supplier. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble | Not Specified | Data from chemical supplier. |

| Lower Aliphatic Alcohols | - | More Soluble | Not Specified | General observation.[6] |

| Toluene | C₇H₈ | Insoluble | Not Specified | Refers to the water-soluble form. |

| Benzene | C₆H₆ | Insoluble | Not Specified | Refers to the water-soluble form. |

| Xylene | C₈H₁₀ | Insoluble* | Not Specified | Refers to the water-soluble form. |

*Note: The "base" form of Victoria Blue (Solvent Blue 4) is reported to be soluble in these nonpolar organic solvents, but insoluble in water.[7]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of reaching a saturation point and then quantifying the dissolved solute.

3.1. Materials

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks

-

Beakers

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Spectrophotometer (UV-Vis)

-

Syringe filters (0.45 µm)

-

Pipettes

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed container (e.g., a beaker covered with parafilm or a screw-cap vial).

-

Place the container in a thermostatically controlled environment (e.g., a water bath set to 20°C for determining solubility at that temperature) and stir vigorously using a magnetic stirrer.

-

Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The presence of undissolved solid material at the bottom of the container indicates a saturated solution.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a 0.45 µm filter.

-

Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of a previously established calibration curve.

-

-

Quantification using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of these standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted sample solution at the same λmax.

-

Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mg/mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

This technical guide has summarized the available solubility data for this compound in water and various organic solvents. While quantitative data for aqueous solubility is established, there is a notable lack of specific quantitative data for most organic solvents. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in their specific solvent systems of interest. The clear distinction between the water-soluble salt form and the solvent-soluble base form is crucial for accurate application and research. Further studies are warranted to expand the quantitative solubility database for this widely used dye in a broader range of organic solvents.

References

- 1. Triphenylmethane - Wikipedia [en.wikipedia.org]

- 2. Basic Blue 26 [chembk.com]

- 3. This compound - Victoria blue B - Brilliant Blue 3RF from Emperor Chem [emperordye.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. This compound TDS|this compound from Chinese supplier and producer - BASIC BLUE DYES - Enoch dye [enochdye.com]

- 6. mpbio.com [mpbio.com]

- 7. This compound | 2580-56-5 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Manufacturing of Basic Blue 26 (Victoria Blue B)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Blue 26, also known by its trivial name Victoria Blue B and Colour Index number 44045, is a cationic triarylmethane dye.[1][2] It presents as a bright blue or deep purple powder and is soluble in hot and cold water, as well as ethanol (B145695), producing a blue solution.[2][3] Due to its ability to bind to negatively charged molecules, it finds significant applications as a biological stain for nucleic acids in histology and cytology.[1][2] Its uses also extend to the dyeing of materials such as silk, wool, paper, and wood, and in the manufacturing of organic pigments and solvent dyes.[2][3] This guide provides a comprehensive overview of the primary synthesis and manufacturing methods for this compound, intended for a technical audience.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₃H₃₂ClN₃ | [3] |

| Molecular Weight | 506.08 g/mol | [3] |

| CAS Number | 2580-56-5 | [3] |

| Appearance | Bright blue / Deep purple or celadon powder | [2][3] |

| Solubility | Soluble in hot and cold water (blue solution), Soluble in ethanol (blue solution) | [2][3] |

| Reaction in Strong Acid | Dissolves in concentrated sulfuric acid to form a red-light brown solution, which turns yellow to green and then blue upon dilution. | [2][3] |

| Reaction with Base | Addition of sodium hydroxide (B78521) to an aqueous solution results in a deep red-light brown precipitation. | [2][3] |

Core Synthesis Methodologies

The industrial manufacturing of this compound primarily revolves around the condensation of aromatic amines. Three main synthetic routes have been identified.

Method 1: Condensation of a Dichloro-Intermediate with N-Phenyl-1-naphthylamine

This method involves the reaction of 4-(Dichloro(4-(diethylamino)phenyl)methyl)-N,N-diethylbenzenamine with Naphthalen-1-amine.[3] The reaction is a nucleophilic substitution where the dichloromethylene group serves as an electrophilic center.

Reaction Pathway:

References

An In-depth Technical Guide to the Photophysical Properties of Basic Blue 26

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Blue 26, also known under the names Victoria Blue B, C.I. 44045, and Calcozine Blue B, is a synthetic cationic dye belonging to the triarylmethane class.[1][2][3] Its vibrant blue color arises from a complex chromophoric system within its molecular structure.[2] This dye is soluble in water and ethanol (B145695) and sees wide application in various fields, including as a histological stain for nucleic acids and proteins in biological research, as well as in the textile, paper, and leather industries.[1][3] In the context of research and drug development, its ability to interact with biological macromolecules makes understanding its photophysical properties crucial.[4] This guide provides a comprehensive overview of the known photophysical characteristics of this compound, details experimental protocols for their determination, and explores the mechanisms of its interaction with biological components.

Core Photophysical Properties

The interaction of a dye with light is governed by a set of key photophysical parameters. While comprehensive data for this compound is not extensively available in the public domain, this section summarizes the reported values and provides context based on related compounds.

Absorption Characteristics

The absorption of light by this compound is the initial step in any photophysical process. The wavelength of maximum absorption (λmax) is a critical parameter for selecting appropriate excitation sources.

| Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λmax) | 593 nm | Not specified |

| 610 nm | Used for concentration determination | |

| 612 - 617 nm | 50% Ethanol |

Table 1: Reported Absorption Maxima for this compound.

The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, has not been specifically reported for this compound. However, for a related triarylmethane dye, Basic Blue, a high molar absorptivity of 6.1 x 104 cm-1M-1 has been noted, suggesting that this compound likely also possesses a high extinction coefficient, characteristic of this class of dyes.[5]

Fluorescence Properties

Upon absorption of light, a molecule can transition to an excited state and subsequently relax by emitting a photon, a process known as fluorescence. Key parameters characterizing this emission are the fluorescence emission maximum (λem), the fluorescence quantum yield (Φf), and the fluorescence lifetime (τ).

Experimental Protocols

The determination of the photophysical properties of a dye like this compound involves standardized spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and molar extinction coefficient.

Objective: To measure the absorbance of this compound across a range of wavelengths to identify the λmax and to calculate the molar extinction coefficient.

Materials:

-

This compound

-

High-purity solvent (e.g., ethanol, deionized water)

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).

-

Spectra Acquisition:

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each diluted solution across a relevant wavelength range (e.g., 400-800 nm).

-

-

Data Analysis:

-

Plot absorbance versus wavelength for each concentration to identify the λmax.

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).

-

Fluorescence Spectroscopy

This technique is used to measure the fluorescence emission spectrum, quantum yield, and lifetime.

Objective: To characterize the fluorescence properties of this compound.

Materials:

-

This compound solution of known absorbance at the excitation wavelength

-

A fluorescent standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure for Emission Spectrum:

-

Prepare a dilute solution of this compound with an absorbance of ~0.1 at its λmax.

-

Set the excitation wavelength of the fluorometer to the λmax of the dye.

-

Scan the emission monochromator over a wavelength range that covers the expected fluorescence (e.g., 600-800 nm).

-

The resulting spectrum will show the fluorescence emission profile, and the peak of this spectrum is the λem.

Procedure for Relative Fluorescence Quantum Yield: The comparative method of Williams et al. is commonly used.[1]

-

Prepare a series of solutions of both the sample (this compound) and the standard with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength.

-

Measure the integrated fluorescence intensity for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φf,sample) can be calculated using the following equation: Φf,sample = Φf,std * (msample / mstd) * (nsample2 / nstd2) where m is the slope of the linear fit and n is the refractive index of the solvent.

Interaction with Biological Molecules

The primary described interaction of this compound with biological molecules is its binding to nucleic acids.[4][7] This interaction is the basis for its use as a histological stain.

Mechanism of DNA Binding

Studies have shown that this compound (Victoria Blue B) interacts with double-stranded DNA primarily through electrostatic interactions .[8] The cationic nature of the dye molecule facilitates its attraction to the negatively charged phosphate (B84403) backbone of DNA. Upon binding, changes in the electrochemical and spectrophotometric properties of the dye can be observed, such as a decrease in the peak current in cyclic voltammetry and shifts in the absorption spectrum.[8] Some studies also suggest the possibility of an intercalative binding mode, where the planar aromatic structure of the dye inserts between the base pairs of the DNA double helix.[7]

Conclusion

This compound is a valuable tool in various scientific disciplines, particularly in biological staining. While its fundamental absorption properties have been partially characterized, a significant gap exists in the publicly available quantitative data regarding its fluorescence characteristics. The experimental protocols outlined in this guide provide a framework for researchers to determine these missing parameters. A deeper understanding of the photophysical properties of this compound will undoubtedly enhance its application in current methodologies and pave the way for its use in more advanced fluorescence-based techniques in research and drug development. The primary mechanism of its biological action as a stain is attributed to its electrostatic interaction with the DNA backbone. Further research is warranted to fully elucidate its photophysical behavior and potential for other biomedical applications.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. This compound | 2580-56-5 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. electrochemsci.org [electrochemsci.org]

An In-depth Technical Guide to the Absorption and Emission Spectra of Basic Blue 26

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Basic Blue 26 (also known as Victoria Blue B), a triarylmethane dye.[1][2] The document details its absorption and emission characteristics, presents experimental protocols for their determination, and summarizes key quantitative data. This compound is utilized as a biological stain for nucleic acids and proteins and finds application in various industrial coloring processes.[1][3][4]

Spectroscopic Properties of this compound

The color and spectroscopic properties of this compound are determined by its molecular structure, which allows for delocalization of π electrons across the triarylmethane backbone.[3] This extensive conjugation results in strong absorption in the visible region of the electromagnetic spectrum.

The following table summarizes the reported spectroscopic data for this compound. It is important to note that parameters such as the absorption maximum can vary significantly depending on the solvent and solution pH.[5]

| Spectroscopic Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λmax) | 593 nm | Not specified |

| 612 - 617 nm | 50% Ethanol | |

| ~630 - 660 nm | Aqueous solution | |

| 671 nm | Aqueous solution | |

| Molar Absorptivity (ε) | 6.1 x 104 L mol-1 cm-1 | Aqueous solution |

| Emission Maximum (λem) | Data not available in the reviewed sources. | - |

| Quantum Yield (ΦF) | Data not available in the reviewed sources. | - |

| Fluorescence Lifetime (τ) | Data not available in the reviewed sources. | - |

Note: While this compound is described as a fluorochrome, specific quantitative data for its emission spectrum, quantum yield, and fluorescence lifetime were not available in the cited literature. The provided protocols outline the methodology to determine these properties experimentally.

Experimental Protocols

This section provides detailed methodologies for determining the absorption and emission spectra of this compound.

This protocol outlines the steps to measure the absorption spectrum and determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) using a UV-Visible spectrophotometer.

A. Materials and Equipment

-

This compound powder

-

Class A volumetric flasks and pipettes

-

Analytical balance

-

Appropriate solvent (e.g., methanol, ethanol, deionized water)[6][7]

-

Quartz or glass cuvettes (1 cm path length)[7]

-

Dual-beam UV-Visible spectrophotometer

B. Procedure

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations spanning a range that will yield absorbance values between 0.1 and 1.0.[6] This range ensures adherence to the Beer-Lambert law.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a reference or blank.[7][8] Place it in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 350-850 nm).[7] This baseline is automatically subtracted from subsequent sample measurements.

-

Sample Measurement:

-

Rinse a cuvette with a small amount of the most dilute working solution, then fill it approximately three-quarters full.[7]

-

Wipe the optical surfaces of the cuvette with a lint-free cloth and place it in the sample holder of the spectrophotometer.[8]

-

Scan the absorbance of the solution over the selected wavelength range.

-

The wavelength at which the highest absorbance is recorded is the λmax.[8]

-

-

Repeat for all Concentrations: Repeat the measurement for all prepared working solutions.

-

Data Analysis (Molar Absorptivity):

-

Plot a graph of absorbance at λmax versus concentration.

-

According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is path length, and c is concentration), the slope of the resulting linear fit will be equal to the molar absorptivity (ε), since the path length (b) is typically 1 cm.

-

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the maximum emission wavelength (λem) using a spectrofluorometer.

A. Materials and Equipment

-

Dilute solution of this compound (absorbance at λex < 0.1 to avoid inner filter effects)

-

Fluorescence-grade solvent

-

Fluorescence cuvettes (four polished sides)

-

Spectrofluorometer

B. Procedure

-

Sample Preparation: Prepare a very dilute solution of this compound in a fluorescence-grade solvent. The absorbance of this solution at the excitation wavelength should be below 0.1.

-

Spectrofluorometer Setup: Turn on the instrument and allow the excitation source (e.g., Xenon arc lamp) to stabilize.

-

Set Excitation Wavelength: Set the excitation monochromator to the determined λmax from the absorption spectrum (e.g., ~593 nm).

-

Blank Measurement: Fill a fluorescence cuvette with the pure solvent and record an emission scan. This will show any Raman scattering or solvent impurities.

-

Sample Measurement:

-

Rinse and fill the cuvette with the dilute this compound solution.

-

Place the cuvette in the sample holder.

-

Scan the emission monochromator over a wavelength range starting just above the excitation wavelength to a longer wavelength (e.g., 610-850 nm).

-

The wavelength corresponding to the peak of the fluorescence intensity is the emission maximum (λem).

-

-

Correction: For accurate determination of the emission spectrum, the raw data should be corrected for the wavelength-dependent efficiency of the instrument's detector and optics.

Visualizations

The following diagram illustrates the logical workflow for the characterization of the absorption and emission properties of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | 2580-56-5 | Benchchem [benchchem.com]

- 4. This compound Manufacturers in India | C.I. 44045 [colorantsgroup.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lakeheadu.ca [lakeheadu.ca]

- 8. jove.com [jove.com]

Basic Blue 26: A Technical Overview of its Fluorescent Properties and Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Blue 26, also known by its synonym Victoria Blue B, is a synthetic cationic dye belonging to the triarylmethane class.[1][2] It is utilized across various industries, including as a colorant for textiles, paper, and leather.[1] In the realm of life sciences, this compound has found application as a biological stain for detecting DNA and proteins in laboratory settings.[1] Its cationic nature allows it to bind to negatively charged molecules, making it a useful indicator for the presence of specific biological macromolecules.[1] This technical guide provides a comprehensive overview of the fluorescent properties of this compound, its known applications, and protocols for its use.

Is this compound a Fluorescent Dye?

Yes, this compound is classified as a fluorescent dye and a fluorochrome.[3][4] As a member of the triarylmethane family of dyes, it possesses the structural characteristics that can give rise to fluorescence.[5] Some studies have noted its two-photon induced fluorescence properties.[6] While its primary and historical use has been as a histological and cytological stain, its inherent fluorescence is a key characteristic.[3][7]

Physicochemical and Photophysical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | Victoria Blue B, C.I. 44045 | [3] |

| Chemical Formula | C₃₃H₃₂ClN₃ | [1] |

| Molecular Weight | 506.09 g/mol | [8] |

| Appearance | Bright blue to dark brown powder | [5][8] |

| Solubility | Soluble in hot water and ethanol | [1] |

Table 2: Photophysical Properties of this compound

| Property | Value | Reference(s) |

| Absorbance Maximum (λabs) | 593 - 617 nm | [3][9] |

| Emission Maximum (λem) | Not explicitly reported in reviewed literature | |

| Fluorescence Quantum Yield (Φ) | Not explicitly reported in reviewed literature | |

| Fluorescence Lifetime (τ) | Not explicitly reported in reviewed literature |

Applications in Research

The primary application of this compound in a research context is as a stain in histology and cytology. It is particularly effective for staining cell nuclei.[7][10] Its ability to bind to nucleic acids facilitates its use in standardized staining techniques that are suitable for automated cell-pattern recognition.[3]

Histological and Cytological Staining

This compound has been employed for the nuclear staining of various cytological specimens, including liver and spleen tissue imprints and blood smears.[7] Studies have shown that it can provide excellent nuclear staining with a quantitative dye-substrate relationship.[7] It has also been used for the detection of intrahepatocyte Hepatitis B surface antigen (HBsAg).[9]

Experimental Protocols

While detailed protocols for the use of this compound specifically for fluorescence microscopy are not widely published, a general protocol for staining cells can be adapted from existing histological and cytological methods. It is crucial to note that optimization of staining concentration, incubation time, and imaging conditions will be necessary for specific cell types and applications.

General Protocol for Staining Adherent Cells for Fluorescence Microscopy

-

Cell Preparation: Culture adherent cells on sterile glass coverslips or in imaging-appropriate microplates to the desired confluency.

-

Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS) to remove residual culture medium.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Alternatively, pre-chilled methanol (B129727) (-20°C) can be used for 5-10 minutes.

-

Washing: Rinse the cells three times with PBS to remove the fixative.

-

Permeabilization (for intracellular targets): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Staining: Prepare a dilute working solution of this compound in PBS. The optimal concentration should be determined empirically, starting with a range of 1-10 µg/mL. Incubate the cells with the staining solution for 5-15 minutes at room temperature, protected from light.

-

Washing: Wash the cells three to five times with PBS to remove unbound dye and reduce background fluorescence.

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium with antifade properties.

-

Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filter sets for excitation and emission. Based on the absorbance maximum, an excitation filter around 590-620 nm would be a logical starting point. The emission filter should be selected to capture the emitted fluorescence, which is expected to be at a longer wavelength than the excitation.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for staining adherent cells with this compound for fluorescence microscopy.

Conclusion

This compound is indeed a fluorescent dye with established applications as a biological stain, particularly for nuclear material in histology and cytology. While its fluorescence is a known property, the lack of readily available, detailed quantitative photophysical data (emission maximum, quantum yield, and lifetime) suggests that it is not a commonly utilized probe for quantitative fluorescence-based assays or advanced fluorescence microscopy techniques. For researchers and professionals in drug development, this compound may serve as a useful qualitative stain. However, for applications requiring well-characterized and highly photostable fluorophores, other commercially available dyes with comprehensive photophysical data would be more suitable. Further characterization of the fluorescent properties of this compound could, however, open up new potential applications for this long-established dye.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Lifetime-based analysis of binary fluorophores mixtures in the low photon count limit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Victoria blue B (C. I. 44045), 25 g, CAS No. 2580-56-5 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 4. This compound | 2580-56-5 | Benchchem [benchchem.com]

- 5. This compound Manufacturers in India | C.I. 44045 [colorantsgroup.com]

- 6. researchgate.net [researchgate.net]

- 7. Victoria blue B--a nuclear stain for cytology. A cytophotometric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 2580-56-5 [m.chemicalbook.com]

- 9. Absorption [Victoria Blue B] | AAT Bioquest [aatbio.com]

- 10. biognost.com [biognost.com]

An In-depth Technical Guide to Basic Blue 26: Commercial Names, Suppliers, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Basic Blue 26 (C.I. 44045), a synthetic cationic dye belonging to the triarylmethane class. Widely known by its commercial name Victoria Blue B, this dye is a crucial reagent in various scientific applications, particularly in biological staining for histology and cytology. This document outlines its commercial availability, key suppliers, physicochemical properties, and detailed experimental protocols for its use in laboratory settings.

Commercial Availability

This compound is marketed under several commercial and synonymous names. Understanding these names is crucial for sourcing and identifying the correct compound for research and development purposes.

| Commercial/Synonym Name | Reference |

| Victoria Blue B / Victoria Blue B 1 | [1][2][3][4][5] |

| Basic Blue B | [1][2][6][7] |

| Brilliant Blue 3RF | [1][3][6] |

| Basic Brilliant Blue B / Basic Brilliant Blue 1 | [2][6][7] |

| Aizen Victoria Blue BH | [8] |

| Basazol C Blue 57 | [8] |

| Basonyl Blue 640 / 644 | [8] |

Key Suppliers

A variety of chemical suppliers and manufacturers offer this compound, often under its different commercial names. The following table lists a selection of these suppliers, though it is not exhaustive.

| Supplier | Location | Noted Product Name(s) |

| Colorants Chem Pvt Ltd | India | This compound |

| S D International | India | This compound (Victoria Blue B 1) |

| Qingdao Sanhuan Colorchem CO., LTD | China | This compound |

| Emperor Chem | China | This compound, Victoria blue B, Brilliant Blue 3RF |

| LGC Standards | International | This compound |

| Dimacolor Industry Group | - | BASIC VICTORIA BLUE B, this compound |

| CymitQuimica | - | This compound |

| HPC Standards | Germany | This compound |

| MedChemExpress (MCE) | USA | This compound (Victoria blue B) |

| Alliance Organics LLP | India | This compound |

| Biognost | - | VICTORIA BLUE B, C.I. 44045 |

| Sigma-Aldrich | International | Victoria Blue B |

Physicochemical and Technical Data

The utility of this compound in scientific applications is defined by its specific chemical and physical properties. The following table summarizes key quantitative data gathered from various technical and safety data sheets.

| Property | Value | Reference(s) |

| CAS Number | 2580-56-5 | [1][2][9] |

| C.I. Number | 44045 | [2][3][9] |

| Chemical Class | Triarylmethane | [1][9][10] |

| Molecular Formula | C₃₃H₃₂ClN₃ | [2][9][11][12] |

| Molecular Weight | ~506.08 g/mol | [11][12] |

| Physical Appearance | Dark Blue/Violet/Purple Powder | [1][3][10] |

| Melting Point | 206 °C (decomposes) | [13] |

| Solubility in Water | Soluble (50 g/L) | [1][10][13] |

| Light Fastness | 3-4 to 6 | [1][6] |

| Hue | Reddish Blue / Bluish | [1][9][10] |

| pH | 3.0 ± 0.5 | [9] |

Experimental Protocols and Methodologies

This compound, as Victoria Blue B, is a versatile stain in histology and cytology, primarily used for its ability to bind to negatively charged molecules like nucleic acids.[4][5] It is particularly effective for staining cell nuclei, elastic fibers, and copper-associated proteins.[10][11]

Protocol 1: Victoria Blue Staining for Elastic Fibers in Histology

This protocol is adapted from standard histological procedures for demonstrating connective tissues and elastic fibers in paraffin-embedded sections.[1][10]

Reagents:

-

Potassium Permanganate 1%, Aqueous

-

Sulfuric Acid 1%, Aqueous

-

Sodium Bisulfite 1%, Aqueous

-

70%, 95%, and 100% Ethyl Alcohol

-

Victoria Blue Stain, Alcoholic

-

Nuclear Fast Red Stain (Kernechtrot) as a counterstain

-

Xylene or a xylene substitute

-

Mounting Medium

Procedure:

-

Deparaffinization and Hydration: Deparaffinize tissue sections in three changes of xylene (3 minutes each). Hydrate through two changes each of 100% and 95% ethyl alcohol, followed by a thorough wash in distilled water.[1]

-

Oxidation: Prepare a fresh working solution of Potassium Permanganate-Sulfuric Acid (10 ml of 1% Potassium Permanganate, 10 ml of 1% Sulfuric Acid, 40 ml Distilled Water). Place slides in this solution for 5 minutes.[1][10]

-

Bleaching: Treat sections with 1% Sodium Bisulfite for 2 minutes, or until they are colorless.[1][10]

-

Washing and Rinsing: Wash slides well in running tap water, then rinse in 70% ethyl alcohol for 2 minutes.[1][10]

-

Staining: Immerse slides in Victoria Blue Stain, Alcoholic, for a minimum of 4 hours. For optimal results, overnight staining at room temperature is recommended.[1][10]

-

Differentiation: Differentiate in 70% ethyl alcohol for 1-3 minutes until the background is decolorized.[1][10]

-

Counterstaining: Wash well in running tap water. Counterstain with Nuclear Fast Red for 5 minutes.[1][10]

-

Dehydration and Mounting: Wash in running tap water for 5 minutes. Dehydrate through graded alcohols (95% and 100%), clear in xylene, and coverslip with a compatible mounting medium.[1][10]

Expected Results:

Protocol 2: General Nuclear Staining in Cytology

This method is suitable for staining cell nuclei in cytological preparations like tissue imprints or blood smears.[2][11]

Reagents:

-

Victoria Blue B powder dye

-

Distilled Water or Methanol

-

Fixative (e.g., Methanol)

Procedure:

-

Smear Preparation: Prepare heat-fixed or alcohol-fixed smears on clean glass slides.

-

Stain Preparation: Dissolve Victoria Blue B powder in the desired solvent. A typical preparation is 0.06 g of dye in 100 ml of distilled water or methanol.[2][11] Stir until fully dissolved.

-

Staining: Cover the smear with the Victoria Blue B solution. Staining time can be varied, but 3-5 minutes is often sufficient for cytoplasmic membrane staining.[11][14] For nuclear staining, the optimal time may differ and should be determined empirically.

-

Washing and Drying: Gently wash the smear under running water and allow it to air dry.[14]

-

Observation: Observe under a microscope, using an oil immersion objective if necessary.

Expected Results:

-

Nucleus: Blue[2]

Visualizing Workflows and Synthesis

Histological Staining Workflow

The following diagram illustrates the key steps in the Victoria Blue staining protocol for elastic fibers.

Chemical Synthesis Pathways

The synthesis of this compound can be achieved through several methods. The diagram below outlines two described condensation pathways.[12][15]

Safety and Handling

This compound is classified as harmful if swallowed and can cause serious eye irritation or damage.[11][16] It may also cause skin and respiratory tract irritation.[11][14] When handling the powder, it is crucial to work in a well-ventilated area or chemical fume hood, minimize dust generation, and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[11][14] Always consult the material safety data sheet (MSDS) from the specific supplier before use for complete safety information.[11][14]

References

- 1. newcomersupply.com [newcomersupply.com]

- 2. biognost.com [biognost.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. This compound | 2580-56-5 | Benchchem [benchchem.com]

- 5. bio-rad.com [bio-rad.com]

- 6. stainsfile.com [stainsfile.com]

- 7. This compound CAS#: 2580-56-5 [amp.chemicalbook.com]

- 8. DNA Staining Method Based on Formazan Precipitation Induced by Blue Light Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Victoria Blue B, C.I. 44045 - Biognost [biognost.com]

- 10. newcomersupply.com [newcomersupply.com]

- 11. Victoria blue B--a nuclear stain for cytology. A cytophotometric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bitesizebio.com [bitesizebio.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Methylene blue - Wikipedia [en.wikipedia.org]

- 16. Coomassie blue staining | Abcam [abcam.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of Basic Blue 26 Powder

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound powder. Also known by its common synonym, Victoria Blue B, this synthetic cationic dye is a member of the triarylmethane class.[1] While it has broad applications as a colorant in industries such as textiles and paper, its utility in scientific and research settings as a biological stain for DNA and proteins is of particular interest.[1] The dye's affinity for negatively charged biomolecules makes it a valuable tool in various biological assays.[1]

Physical Properties

This compound is typically encountered as a crystalline solid. Its visual appearance can range from a deep purple or celadon to a bright blue powder, which serves as a primary physical identifier.[2]

Table of Physical Properties

For ease of comparison, the key quantitative physical properties of this compound are summarized below.

| Property | Value |

| Appearance | Deep purple, celadon, or bright blue powder.[2] |

| Form | Crystalline solid |

| Melting Point | 206 °C (with decomposition).[3] |

| Solubility in Water | Soluble in both hot and cold water, forming a blue solution.[2] |

| Solubility in Ethanol | Soluble, forming a blue solution.[2] |

| Solubility in DMSO | Slightly soluble. |

| Solubility in Methanol | Slightly soluble. |

Chemical Properties and Identity

From a chemical standpoint, this compound is classified as an organic salt.

Table of Chemical Identity

The fundamental chemical identifiers for this compound are detailed in the following table.

| Property | Value |

| Chemical Name | N-[4-[[4-(dimethylamino)phenyl][4-(phenylamino)-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methylmethanaminium chloride |

| Synonyms | Victoria Blue B, C.I. 44045, Basic Blue B, Basic Brilliant Blue 3RF.[4] |

| CAS Number | 2580-56-5 |

| Molecular Formula | C₃₃H₃₂ClN₃ |

| Molecular Weight | 506.08 g/mol .[2] |

| Chemical Class | Triarylmethane dye |

Chemical Reactivity

-

When exposed to concentrated sulfuric acid, this compound exhibits a color change to a red-light brown. Subsequent dilution causes a transition to yellow-green and then back to blue.[2]

-

The addition of a sodium hydroxide (B78521) solution to an aqueous solution of this compound results in the formation of a deep red-light brown precipitate.[2]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physical and chemical properties of this compound powder.

Determination of Physical Appearance

Objective: To qualitatively document the color and physical form of a this compound powder sample.

Materials:

-

Sample of this compound powder

-

Spatula

-

White weighing paper or a watch glass

-

Optical microscope (optional, for detailed form analysis)

Procedure:

-

Using a clean spatula, place a small, representative amount of the this compound powder onto a sheet of white weighing paper or a watch glass.

-

Under standard laboratory lighting, carefully observe and record the color of the powder.

-

Examine the physical form of the sample, noting whether it is a fine powder, crystalline, or amorphous.

-

For a more in-depth analysis of the crystalline structure, a small portion of the powder can be dispersed on a microscope slide and observed under an optical microscope.

Determination of Melting Point

Objective: To ascertain the melting point of this compound, noting any decomposition.

Materials:

-

Sample of this compound powder

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.

-

Introduce the powdered sample into the open end of a capillary tube, filling it to a height of approximately 2-3 mm.

-

Compact the powder at the sealed end of the tube by gently tapping it on a hard surface.

-

Insert the prepared capillary tube into the heating block of the melting point apparatus.

-

Initially, heat the sample at a relatively rapid rate to establish an approximate melting range.

-

Allow the apparatus to cool significantly below this approximate range.

-

Prepare a fresh sample in a new capillary tube.

-

Heat the new sample, slowing the rate of temperature increase to 1-2 °C per minute as the temperature approaches the previously determined approximate melting point.[5]

-

Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid. It is important to note that this compound decomposes at its melting point.[3]

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of this compound in a range of solvents.

Materials:

-

Sample of this compound powder

-

A selection of solvents (e.g., deionized water, ethanol, DMSO, methanol)

-

Test tubes or small vials with closures

-

Vortex mixer or magnetic stirrer with stir bars

-

Analytical balance

Procedure:

-

Dispense a precise volume of a chosen solvent (e.g., 1.0 mL) into a test tube.

-

Add a small, accurately weighed amount of this compound powder (e.g., 1.0 mg) to the solvent.

-

Securely cap the test tube and agitate the mixture vigorously for a predetermined time (e.g., 5-10 minutes) using a vortex mixer or magnetic stirrer.

-

Visually inspect the mixture for any remaining undissolved solid.

-

If the solid has fully dissolved, continue to add small, pre-weighed increments of the powder, with thorough agitation after each addition, until a saturated solution is achieved (i.e., undissolved solid persists).

-

The solubility can be reported qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively by calculating the mass of the dissolved solid per unit volume of the solvent.

Visualization of Key Properties

The following diagram provides a visual summary of the key physical and chemical properties of this compound powder and their logical relationships.

Caption: A diagram of the key physical and chemical properties of this compound powder.

References

Methodological & Application

Application Notes and Protocols: Basic Blue 26 as a Nuclear Stain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Basic Blue 26, also known as Victoria Blue B, as a nuclear stain for cytological preparations and cultured cells. This document outlines the chemical properties of the dye, step-by-step staining procedures for both brightfield and fluorescence microscopy, and examples of its application in visualizing nuclear morphology.

Introduction

This compound is a cationic triarylmethane dye that functions as a basic stain, binding to negatively charged components within the cell, primarily the phosphate (B84403) groups of nucleic acids in the nucleus.[1] This interaction results in a distinct blue coloration of the nucleus, making it a valuable tool for cytological and histological studies.[2] Its application extends to the staining of various biological samples, including blood smears and tissue imprints.[3] While primarily used as a chromogenic dye for brightfield microscopy, its fluorescent properties, though not extensively documented in readily available literature, are also noted.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Synonyms | Victoria Blue B, C.I. 44045, Basic Blue B[5][6] |